molecular formula C10H10O4 B146807 2,5-Dimethylterephthalic Acid CAS No. 6051-66-7

2,5-Dimethylterephthalic Acid

Cat. No. B146807
CAS RN: 6051-66-7
M. Wt: 194.18 g/mol
InChI Key: FKUJGZJNDUGCFU-UHFFFAOYSA-N
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Description

2,5-Dimethylterephthalic Acid is a derivative of terephthalic acid, which is a significant compound used in the synthesis of various materials, including metal-organic frameworks (MOFs). The derivatives of terephthalic acid, such as those mentioned in the provided papers, are of interest due to their potential applications in creating optically active MOFs and other coordination polymers with diverse structures and properties.

Synthesis Analysis

The synthesis of derivatives of terephthalic acid often involves starting materials like dimethyl 2-aminoterephthalate and amino acids such as N-Boc-l-alanine and N-Boc-l-proline. These precursors are used to create optically active derivatives, which are then utilized to construct chiral MOFs . Additionally, solvothermal reactions involving bifunctional ligands like 2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid and transitional metal cations can lead to the formation of coordination polymers with unique structural features .

Molecular Structure Analysis

The molecular structures of the derivatives of terephthalic acid can be quite complex. For instance, the metal-organic polymers based on 2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid exhibit diverse topologies and frameworks. One such polymer displays a 3D framework with double helical 2D sheets, while another forms unusual 3D networks by 1D chains connected into dense packing structures . The crystal structures of optically active derivatives have been determined by powder X-ray diffraction, revealing that the acid molecules exist as zwitterions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of terephthalic acid derivatives can lead to the formation of various supramolecular structures. For example, in the cocrystal of 2-amino-4,6-dimethylpyrimidine and terephthalic acid, hydrogen-bonding patterns are observed where the carboxyl groups of terephthalic acid link the base pairs via hydrogen bonds to generate a supramolecular ribbon .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are characterized by techniques such as IR spectra, elemental analyses, and thermogravimetric analyses (TGA). The metal-organic polymers exhibit interesting magnetic properties, with studies indicating antiferromagnetic behavior . The optically active derivatives, due to their zwitterionic nature, may also exhibit unique solubility and reactivity characteristics that are relevant to their applications in MOF synthesis .

Scientific Research Applications

Application in Polymer Synthesis and Material Science

2,5-Dimethylterephthalic Acid (DMT) plays a significant role in polymer synthesis and material science. It serves as a precursor or component in the creation of various polymers and materials. For example, DMT is used in the synthesis of poly(ester amides) containing 2,5-furandicarboxylic acid (2,5-FDCA), which demonstrates the potential for hydrogen bonding in polymer chains, impacting material properties like thermal stability (Wilsens et al., 2014). Additionally, DMT is involved in the creation of aromatic polyesters from biosuccinic acid, highlighting its role in developing biobased polymers (Short et al., 2018).

Involvement in Biomass Conversion Processes

DMT is relevant in biomass conversion processes. It is a component in the study of the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic Acid (FDCA), a key platform chemical for replacing terephthalic acid in polymer production. This research is crucial for advancing sustainable and eco-friendly chemical processes (Nam et al., 2018).

Environmental Impact and Biodegradation

Research on DMT also encompasses its environmental impact and biodegradation. Studies have shown that certain bacterial strains, such as Comamonas acidovorans, can degrade DMT, indicating its potential biodegradability and relevance in environmental remediation (Patel et al., 1998).

Chemical Reaction Studies

DMT has been the subject of various chemical reaction studies. For instance, its role in the bromination reaction kinetics compared to other compounds has been analyzed, providing insights into its chemical behavior and reactivity (Villalba et al., 2018).

Safety And Hazards

2,5-Dimethylterephthalic Acid can cause skin irritation and serious eye irritation . Safety measures include washing hands and face thoroughly after handling, wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2,5-dimethylterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUJGZJNDUGCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306082
Record name 2,5-Dimethylterephthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylterephthalic Acid

CAS RN

6051-66-7
Record name 6051-66-7
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Record name 2,5-Dimethylterephthalic Acid
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Record name 2,5-Dimethylterephthalic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
AEL Cammiade, L Straub, D van Gerven, MS Wickleder… - Chemistry, 2023 - mdpi.com
We report on the synthesis and the crystal structure of the solvent-free coordination polymer Co II (2,5-DMT) (1) with 2,5-DMT ≡ 2,5-dimethoxyterephthalate which is isostructural to the …
Number of citations: 0 www.mdpi.com
M Ueda, A Takabayashi, H Seino - Macromolecules, 1997 - ACS Publications
An ordered (−aadcbbcd−) poly(acylhydrazide−amide) was prepared by the direct polycondensation of a pair of symmetric monomers (XabX), 2,5-dimethylterephthalic acid (XaaX) and 4,…
Number of citations: 21 pubs.acs.org
E Clar, CC Mackay - Tetrahedron, 1972 - Elsevier
A reducing condensation of naphthanthrone (2) gave the isomeric dinaphthoperopyrenes 3, 4 and 5, besides (circobiphenyl (7). Tetrabenzoperopyrene (1) was not formed. An attempt …
Number of citations: 43 www.sciencedirect.com
AK Sharipov, RM Masagutov, SR Rafikov - … of the Academy of Sciences of …, 1982 - Springer
Conclusions A comparative study was carried out for the oxidation of methyl-substituted phthalic and maleic anhydrides and phthalic acids on V 2 O 5 and the effect of structure on the …
Number of citations: 3 link.springer.com
Y Huang, W Qin, Z Li, Y Li - Dalton Transactions, 2012 - pubs.rsc.org
A new dimethyl-functionalized UiO-66 framework exhibits higher physicochemical stability, larger CO2 uptake, and an enhanced heat of adsorption in comparison with what was …
Number of citations: 199 pubs.rsc.org
R Takatsuka, K Uno, F Toda… - Journal of Polymer …, 1978 - Wiley Online Library
Six methyl‐substituted wholly aromatic polyamides were synthesized from the reaction of 2,5‐dimethylterephthaloyl chloride with p‐phenylenediamine, its 2,5‐dimethyl and 2‐methyl …
Number of citations: 8 onlinelibrary.wiley.com
J Yang, A Grzech, FM Mulder… - Chemical …, 2011 - pubs.rsc.org
Water stable methyl modified MOF-5s have been synthesized via a solvothermal route. Methyl- and 2,5-dimethyl-modified MOF-5s show the same topology and hydrogen uptake …
Number of citations: 249 pubs.rsc.org
DY Ma, K Lu, L Qin, HF Guo, XY Peng, JQ Liu - Inorganica Chimica Acta, 2013 - Elsevier
Three new 2D zinc-organic frameworks, [Zn 3 (L1) 3 (DMF) 2 ] n (1), [Zn(L2)(BPP)] n (2) and [Zn 2 (L3) 2 (BPP)] n ·nDMF (3), (L1=2,5-dimethylterephthalate, L2=2-aminoterephthalate, L3…
Number of citations: 12 www.sciencedirect.com
M Yousefzadeh Borzehandani, E Abdulmalek… - Journal of Porous …, 2021 - Springer
Functionalization of organic linker in metal–organic frameworks (MOFs) has been a popular method to utilize the porous material for a wide range of applications. In xylene separation, …
Number of citations: 9 link.springer.com
A Hijazi, JC Kemmegne-Mbouguen, S Floquet… - Dalton …, 2013 - pubs.rsc.org
We report the syntheses and characterizations, in the solid state and in solution, of three new cyclic polyoxothiomolybdates self-assembled around 2,5-dimethylterephthalate (DMT) and …
Number of citations: 34 pubs.rsc.org

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